molecular formula C19H31NO4 B5433381 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLIDIN-2-ONE

3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLIDIN-2-ONE

Cat. No.: B5433381
M. Wt: 337.5 g/mol
InChI Key: WVNDFXKAUYRFCB-UHFFFAOYSA-N
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Description

3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLIDIN-2-ONE is a complex organic compound that features an adamantane moiety, which is known for its rigid, diamond-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLIDIN-2-ONE typically involves multiple steps. One common approach is to start with adamantane derivatives, which are then functionalized to introduce the necessary substituents. The key steps often include:

    Formation of the adamantane ether: This involves the reaction of adamantane with an appropriate alkyl halide in the presence of a base to form the adamantane-1-yloxy group.

    Oxazolidinone ring formation: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Introduction of the ethyl and hydroxyl groups: These groups can be introduced through various substitution reactions, often involving the use of Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the oxazolidinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: PCC, Jones reagent

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLIDIN-2-ONE has several applications in scientific research:

    Medicinal Chemistry: Due to its unique structure, this compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions and viral infections.

    Materials Science: The rigid adamantane core makes this compound useful in the design of new materials with high thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe to study biological processes, particularly those involving membrane interactions due to its lipophilic nature.

Mechanism of Action

The mechanism of action of 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLIDIN-2-ONE is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug that also contains an adamantane moiety.

    Memantine: Used in the treatment of Alzheimer’s disease, featuring a similar adamantane structure.

Uniqueness

3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLIDIN-2-ONE is unique due to the combination of the adamantane moiety with the oxazolidinone ring, providing a distinct set of chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

3-[2-(1-adamantyloxy)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO4/c1-4-17(2)18(3,22)20(16(21)24-17)5-6-23-19-10-13-7-14(11-19)9-15(8-13)12-19/h13-15,22H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNDFXKAUYRFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(N(C(=O)O1)CCOC23CC4CC(C2)CC(C4)C3)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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